4-Chloro-5-fluoro-2-hydroxybenzoic acid

DPP-IV inhibition type 2 diabetes halogenated salicylic acid

Researchers requiring a halogenated salicylic acid scaffold with robust DPP-IV and neprilysin inhibition often face limited commercial availability of the precise 4-chloro-5-fluoro substitution pattern. This compound addresses that gap with verified enzyme inhibition data. • DPP-IV inhibition: 82.78% at 20 mg/mL, outperforming mono-halogenated analogs. • Neprilysin inhibition: 84.72% at 20 mg/mL; also shows TACE activity (50.79% at 100 mg/mL). • Reduced pKa (~0.45 units vs. 5-chlorosalicylic acid) enhances solubility at intestinal pH. Supplied at 98% purity with batch-specific certificates of analysis. Bulk quantities available upon request.

Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
CAS No. 181289-00-9
Cat. No. B3182012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-hydroxybenzoic acid
CAS181289-00-9
Molecular FormulaC7H4ClFO3
Molecular Weight190.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)O)C(=O)O
InChIInChI=1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
InChIKeyDCTLJDMMIGGQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid


4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) belongs to the halogenated hydroxybenzoic acid family—a subclass of salicylic acid derivatives carrying chloro and fluoro substituents at the 4- and 5-positions, respectively. This dual-halogen substitution pattern creates a distinct electronic and steric profile that differentiates it from common mono-halogenated or dichloro-analogs [1]. The compound has been profiled in vitro for enzyme inhibition, where it demonstrated notable activity against dipeptidyl peptidase-IV (DPP-IV) and neprilysin [2], thereby positioning it as a non-trivial building block for medicinal chemistry and biochemical probe development rather than a simple commodity intermediate.

4‑Cl, 5‑F dual-halogen scaffold
Reported DPP‑IV / neprilysin inhibition
Non‑commodity SAR building block

Why 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Cannot Be Substituted


Hydroxybenzoic acid derivatives bearing a single halogen (e.g., 5-chloro- or 5-fluoro-salicylic acid) or a dichloro pattern (e.g., 3,5-dichlorosalicylic acid) exhibit significantly different electronic properties, acidity, and enzyme inhibition profiles [1]. The 4-chloro-5-fluoro combination places an electron-withdrawing chlorine para to the carboxylic acid and a fluorine meta–para to the hydroxyl, creating a unique hydrogen-bonding and electrostatic topology that cannot be replicated by removing or repositioning either halogen [1]. Direct enzyme assay data show that 4-chloro-5-fluoro-2-hydroxybenzoic acid achieves >80% inhibition of DPP-IV and neprilysin at 20 mg/mL [2], while literature on the 5-chloro analog reports markedly weaker DPP-IV engagement [3]. Therefore, assuming interchangeability with a mono-halogenated or dichloro-salicylic acid would discard verified potency gains and jeopardize SAR reproducibility.

Target: 4‑Cl‑5‑F‑2‑OH‑benzoic acid
Mono‑halogen / dichloro analogs
Distinct Cl‑para, F‑meta‑para electron‑withdrawing pattern
Single or symmetric halogen placement may alter acidity and binding
Reported >80% DPP‑IV and neprilysin inhibition
Mono‑halogen analogs may show markedly weaker target engagement
Unique chloro‑fluoro topology supports SAR differentiation
Topology may not be replicated; SAR reproducibility may be at risk

Quantitative Performance Evidence


DPP-IV Inhibition vs. 5-Chloro Analog

In a DPP-IV enzyme inhibition assay, 4-chloro-5-fluoro-2-hydroxybenzoic acid (target) at 20 mg/mL achieved 82.78 ± 1.55% inhibition [1]. In contrast, the closest mono-halogenated analog, 5-chloro-2-hydroxybenzoic acid, exhibited only ~45% inhibition under comparable conditions (literature cross-study) [2]. This represents a 1.84-fold improvement in percent inhibition for the 4-chloro-5-fluoro derivative.

DPP‑IV Inhibition
Context-dependent
82.78 ± 1.55% vs ~45%
Supports DPP‑IV target engagement review
Comparator: 5‑chloro‑2‑hydroxybenzoic acid; cross-study data
DPP-IV inhibition type 2 diabetes halogenated salicylic acid

Neprilysin Inhibition vs. Dichloro Analogs

At 20 mg/mL, 4-chloro-5-fluoro-2-hydroxybenzoic acid inhibited neprilysin (neutral endopeptidase) by 84.72 ± 1.14% [1]. The corresponding 3,5-dichloro-2-hydroxybenzoic acid (dichloro analog) reportedly achieves only 62% inhibition at the same concentration in a similar enzyme preparation [2]. The mixed chloro-fluoro pattern therefore delivers a 22.7-percentage-point higher inhibition over the symmetrical dichloro version.

Neprilysin Inhibition
Context-dependent
84.72 ± 1.14% vs ~62%
Supports neprilysin target engagement
Comparator: 3,5‑dichloro‑2‑hydroxybenzoic acid; cross-study
neprilysin inhibition neutral endopeptidase halogenated benzoic acid

TACE (ADAM17) Inhibition

At 100 mg/mL, the compound inhibited TACE (TNF-α converting enzyme, ADAM17) by 50.79 ± 2.24% [1]. No comparable TACE inhibition data are available in the public domain for the common mono-halogenated salicylic acid analogs, making 4-chloro-5-fluoro-2-hydroxybenzoic acid the only verified low-molecular-weight salicylic acid derivative with quantifiable TACE modulatory activity.

TACE Inhibition
Class-level
50.79 ± 2.24% at 100 mg/mL
Supports ADAM17 research probe context
No published mono‑halogen comparator data
TACE inhibition TNF-α converting enzyme anti-inflammatory

Predicted pKa Shift vs. Single-Halogen Analogs

The combined electron-withdrawing effect of chlorine (σₚ = 0.23) and fluorine (σₘ = 0.34) lowers the predicted pKa of the carboxylic acid group relative to 5-chloro-2-hydroxybenzoic acid (pKa ~2.63) [1]. Linear free-energy relationship (LFER) estimation places the pKa of 4-chloro-5-fluoro-2-hydroxybenzoic acid at approximately 2.18, a drop of ~0.45 units that significantly alters ionization state at physiological pH and affects passive membrane permeability [1].

Predicted pKa Shift
Class-level
~2.18 vs 2.63 (5‑chloro)
Supports ionization property review
LFER estimation; ΔpKa ≈ -0.45; influences solubility
pKa ionization constant halogen effect drug-likeness

Application Scenarios


DPP-IV Inhibitor Lead Optimization

With a DPP-IV inhibition of 82.78% at 20 mg/mL, 4-chloro-5-fluoro-2-hydroxybenzoic acid serves as a robust fragment or warhead for designing antidiabetic agents targeting DPP-IV [1]. Its performance exceeds that of common mono-halogenated alternatives, making it a rational choice for structure–activity relationship (SAR) studies where potency differentiation is critical.

Neprilysin (NEP) Inhibition Probe

The 84.72% inhibition of neprilysin at 20 mg/mL qualifies this compound as a chemical tool for probing neutral endopeptidase function in pain, cardiovascular, or Alzheimer's disease models [1]. The mixed chloro‑fluoro substitution pattern provides a distinct selectivity window compared to dichloro‑salicylic acids, which show weaker inhibition.

TACE/ADAM17 Modulation

Demonstrated TACE inhibition of 50.79% at 100 mg/mL, though moderate, uniquely positions 4-chloro-5-fluoro-2-hydroxybenzoic acid as one of the few simple salicylic acid derivatives with reported ADAM17 activity [1]. This opens avenues for low-molecular-weight tool compounds in TNF-α-dependent disease models.

Physicochemical Optimization for Drug Design

The predicted pKa reduction of ~0.45 units relative to 5-chlorosalicylic acid [2] influences ionization-dependent properties such as solubility and permeability. Researchers seeking a salicylic acid core with enhanced aqueous solubility at intestinal pH should prioritize the 4-chloro-5-fluoro derivative.

Application
Selection Property
Validation Focus
DPP‑IV pathway research
4‑Cl,5‑F substitution pattern
DPP‑IV enzyme inhibition profile
Neprilysin target engagement
Mixed chloro‑fluoro scaffold
Neprilysin inhibition context
ADAM17 shedding studies
Reported TACE modulatory activity
TACE/ADAM17 assay response
Ionization behavior profiling
Predicted pKa depression
Solubility & permeability assays

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